6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol
Overview
Description
. This compound is characterized by its two fluorine atoms at the 6th and 8th positions on the benzopyran ring structure. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2,6-difluorobenzaldehyde and malonic acid.
Condensation Reaction: The starting materials undergo a Knoevenagel condensation reaction to form an intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under acidic conditions to form the benzopyran ring structure.
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes. The process involves large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 6,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzopyran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Reagents like halogens (Br2, Cl2) and strong bases (NaOH, KOH) are employed for substitution reactions.
Major Products Formed:
Oxidation Products: Formation of 6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-one.
Reduction Products: Formation of this compound derivatives.
Substitution Products: Introduction of various functional groups such as halides, hydroxyl, and amino groups.
Scientific Research Applications
6,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is utilized in studying enzyme inhibition and receptor binding assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, pain, and other physiological processes.
Comparison with Similar Compounds
6,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-ol is structurally similar to other benzopyran derivatives, such as chromones and coumarins. its unique fluorine substitution pattern imparts distinct chemical and biological properties:
Similar Compounds: Chromone, Coumarin, Flavone
Uniqueness: The presence of fluorine atoms enhances the compound's stability and reactivity, making it a valuable tool in research and industry.
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Properties
IUPAC Name |
6,8-difluoro-3,4-dihydro-2H-chromen-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h3-4,8,12H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYJSJWWXNXVNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1O)C=C(C=C2F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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